2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring, multiple methoxy groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-chloropyridine, the compound is functionalized at the 4-position with a carboxamide group.
Introduction of Methoxy Groups: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.
Phenoxy Group Addition: The phenoxy group is added through an etherification reaction, often using a phenol derivative and a suitable activating agent like a halogenating reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of primary amines from the carboxamide group.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-methoxyphenyl]pyridine-4-carboxamide: Lacks the additional methoxy and phenoxy groups, which may reduce its versatility.
N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
2-chloro-N-[4-hydroxy-3-(4-hydroxyphenoxy)phenyl]pyridine-4-carboxamide: Hydroxy groups instead of methoxy groups, which may affect its solubility and reactivity.
Uniqueness
The presence of both methoxy and phenoxy groups in 2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide provides unique chemical properties, such as increased lipophilicity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-25-15-4-6-16(7-5-15)27-18-12-14(3-8-17(18)26-2)23-20(24)13-9-10-22-19(21)11-13/h3-12H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIPAQSERFRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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